1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene
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Overview
Description
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene is a polycyclic aromatic hydrocarbon with a unique structure that includes four peri-naphthylene groups fused to an anthracene core. This compound is known for its intense and strongly bathochromically shifted UV/vis absorption and emission bands, reaching into the near-infrared region beyond 900 nm
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene typically involves the cyclopentannulation of an anthracene core with peri-naphthylene groups. This process can be achieved through a series of cyclization reactions, often using cyclopentadiene derivatives as starting materials . The reaction conditions usually involve high temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted anthracene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and electronic properties.
Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe for detecting biological molecules.
Medicine: Its potential as a photosensitizer in photodynamic therapy for cancer treatment is being explored.
Industry: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism by which 1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene exerts its effects is primarily through its electronic properties. The compound can undergo redox reactions, which involve the transfer of electrons. These redox events are facilitated by the conjugated π-system of the aromatic rings, allowing the compound to act as an electron donor or acceptor. The molecular targets and pathways involved include interactions with other aromatic compounds and participation in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Perylene: Another polycyclic aromatic hydrocarbon with five fused benzene rings.
Coronene: A larger polycyclic aromatic hydrocarbon with six fused benzene rings.
Uniqueness
1.2,3.4,5.6,7.8-Tetra(peri-naphthylene)anthracene is unique due to its four peri-naphthylene groups, which significantly alter its electronic properties compared to simpler polycyclic aromatic hydrocarbons. This unique structure results in its intense near-infrared fluorescence and multiple redox events, making it particularly useful for applications in organic electronics and bioimaging.
Properties
IUPAC Name |
pentadecacyclo[41.7.1.14,8.118,22.129,33.02,42.03,13.014,41.016,39.017,27.028,38.047,51.012,54.026,53.037,52]tetrapentaconta-1(50),2(42),3(13),4,6,8(54),9,11,14,16(39),17(27),18,20,22(53),23,25,28(38),29,31,33(52),34,36,40,43,45,47(51),48-heptacosaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H26/c1-9-27-13-5-21-35-43(27)31(17-1)47-39-25-41-42(26-40(39)48-32-18-2-10-28-14-6-22-36(44(28)32)52(48)51(35)47)50-34-20-4-12-30-16-8-24-38(46(30)34)54(50)53-37-23-7-15-29-11-3-19-33(45(29)37)49(41)53/h1-26H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATDALXLRZZKNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C(C6=CC=CC7=C6C5=CC=C7)C8=CC9=C(C=C84)C1=C(C2=CC=CC3=C2C1=CC=C3)C1=C9C2=CC=CC3=C2C1=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H26 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30723795 |
Source
|
Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191-54-8 |
Source
|
Record name | Acenaphtho[1,2-j]diacenaphtho[1',2':5,6;1'',2'':7,8]naphtho[2,3-l]fluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30723795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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